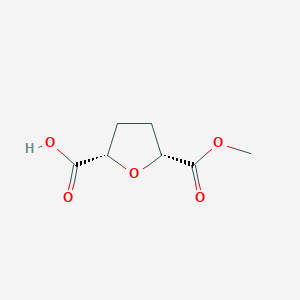
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to study the mechanism of action of EGFR and its role in cancer development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis of 3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione and its analogs is a critical area of research, particularly for the development of potent broad-spectrum antibacterial agents. These compounds, including closely related structures, have been synthesized and characterized to evaluate their efficacy against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Techniques such as multinuclear NMR spectroscopy and X-ray crystallography have been employed to unambiguously establish their molecular structures, highlighting the role of cyclopropyl and methoxy groups in their antibacterial activity (Hashimoto et al., 2007).
Crystal and Molecular Structure Analysis
The structural elucidation of quinazoline derivatives through crystallographic studies is fundamental in understanding their chemical behavior and potential applications. For instance, the investigation of various methoxy-phenyl substituted tetrahydroquinolines provides insights into their chemical properties and reactivity. Such studies contribute to the broader application of quinazoline derivatives in medicinal chemistry and drug design (Kharchenko et al., 1987).
Chemical Reactivity and Transformation
Research into the reactivity and transformation of quinazoline derivatives unveils their potential in synthesizing complex molecules. Cyclopropa[c]benzofuran systems, for example, are synthesized from benzofuranol derivatives through a series of chemical transformations, including ultraviolet irradiation-induced cyclopropane ring introduction. These processes are crucial for creating structurally diverse molecules with potential biological activities (Brown et al., 1982).
Novel Synthesis Methods
The development of new synthetic methodologies for quinazoline derivatives is a significant research area. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate via a series of reactions including acyl-chlorination and cyclopropylamine replacement highlights innovative approaches to synthesizing pharmacologically relevant compounds (Liu Zhe, 2001).
Eigenschaften
IUPAC Name |
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-11-7-9(18-2)5-6-10(11)12(16)15(13(14)17)8-3-4-8/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHQLQLCZIPJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=O)N(C1=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)
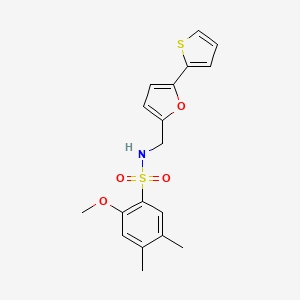
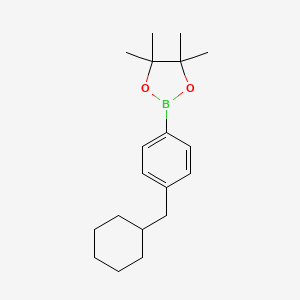
![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)
![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)
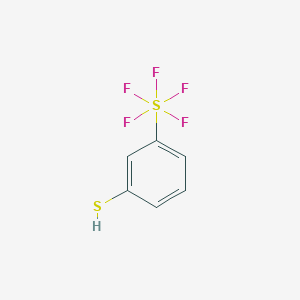

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)
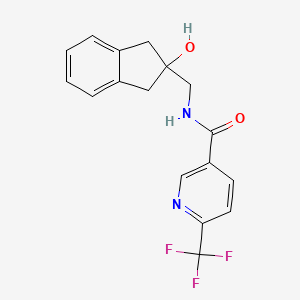
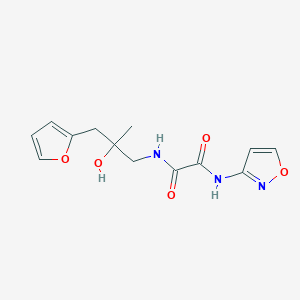
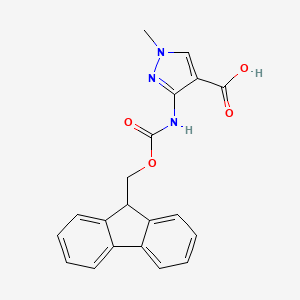
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
